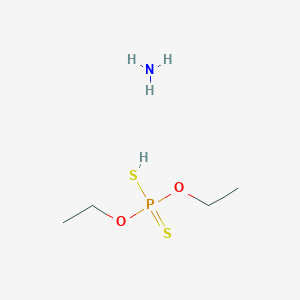
Ammonium-O,O-Diethyldithiophosphat
Übersicht
Beschreibung
Ammonium Ethyl Phosphorodithioate, also known as Ammonium Ethyl Phosphorodithioate, is a useful research compound. Its molecular formula is C₄H₁₄NO₂PS₂ and its molecular weight is 203.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium Ethyl Phosphorodithioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium Ethyl Phosphorodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium Ethyl Phosphorodithioate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Phosphorothioaten
Ammonium-O,O-Diethyldithiophosphat spielt eine entscheidende Rolle bei der Synthese von Phosphorothioaten . Es bietet einen direkten Syntheseweg zu Phosphorothioaten über die Bildung des O,O’-Dialkylthiophosphat-Anions . Diese Methode ist einfach, effizient und allgemein anwendbar und wurde für die Synthese von Phosphorothioaten durch eine Eintopf-Reaktion von Alkylhalogeniden mit der Mischung aus Diethylphosphit in Gegenwart von Triethylamin/Schwefel/und saurer Tonerde unter lösemittelfreien Bedingungen unter Verwendung von Mikrowellenbestrahlung entwickelt .
Koordinationschemie
This compound wird häufig als Quelle für den (C2H5O)2PS2-Liganden in der Koordinationschemie verwendet . Es spielt eine bedeutende Rolle bei der Bildung verschiedener komplexer Verbindungen .
Analytische Chemie
In der analytischen Chemie wird this compound zur Bestimmung verschiedener Ionen verwendet . Es hilft bei der genauen und präzisen Messung von Ionenkonzentrationen in verschiedenen Proben .
Extraktion von Arsen
This compound kann bei der Extraktion von Arsen verwendet werden . Es unterstützt die Trennung und Konzentration von Arsen von anderen Elementen, was für Umwelt- und Gesundheitsstudien von entscheidender Bedeutung ist .
Synthese von biologisch aktiven Molekülen
Die Verbindung ist wichtig bei der Synthese von Phosphatestern, die bei der Herstellung von biologisch aktiven Molekülen Verwendung gefunden haben
Wirkmechanismus
Target of Action
Ammonium O,O-Diethyldithiophosphate, also known as Ammonium Ethyl Phosphorodithioate or O,O-Diethyl Dithiophosphate Ammonium Salt, is primarily used as a source of the (C2H5O)2PS2− ligand in coordination chemistry . It interacts with various ions, making it useful in analytical chemistry for the determination of these ions .
Mode of Action
The compound forms complexes with various ions through its (C2H5O)2PS2− ligand . In the crystal structure of this compound, the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four tetrahedral diethyl dithiophosphate anions .
Result of Action
The molecular and cellular effects of Ammonium O,O-Diethyldithiophosphate’s action largely depend on the specific ions it complexes with. For instance, it has been used to complex cadmium (II) in an acid medium .
Biochemische Analyse
Biochemical Properties
Ammonium o,o-diethyldithiophosphate plays a significant role in biochemical reactions due to its ability to interact with metal ions. It acts as a ligand, forming stable complexes with metals such as cadmium, copper, and zinc . These interactions are crucial in various biochemical processes, including enzyme catalysis and metal ion transport. The compound’s ability to form complexes with metal ions makes it valuable in the extraction and quantification of these ions in biological samples .
Cellular Effects
Ammonium o,o-diethyldithiophosphate has been shown to influence cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions required for these processes . For example, the compound’s interaction with zinc ions can impact zinc-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function . Additionally, its ability to form complexes with cadmium ions can influence cellular detoxification mechanisms .
Molecular Mechanism
The molecular mechanism of Ammonium o,o-diethyldithiophosphate involves its ability to bind to metal ions through its phosphorodithioate group. This binding can inhibit or activate enzymes that require metal ions as cofactors . For instance, the compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing their catalytic activity . Similarly, it can activate certain enzymes by providing essential metal ions required for their function . These interactions at the molecular level are critical for the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium o,o-diethyldithiophosphate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that the compound’s ability to form complexes with metal ions can diminish over time, affecting its efficacy in biochemical assays . Additionally, prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ammonium o,o-diethyldithiophosphate vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes . Studies have shown that high doses of the compound can lead to adverse effects such as oxidative stress, cellular damage, and impaired organ function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Ammonium o,o-diethyldithiophosphate is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . For example, its interaction with zinc ions can affect zinc-dependent metabolic pathways, including those involved in DNA synthesis and repair . Additionally, the compound can impact the levels of metabolites by modulating the activity of metal-dependent enzymes .
Transport and Distribution
Within cells and tissues, Ammonium o,o-diethyldithiophosphate is transported and distributed through interactions with metal ions and transport proteins . The compound can bind to metal ions, facilitating their transport across cellular membranes and within cellular compartments . Additionally, it can interact with specific transporters and binding proteins that regulate its localization and accumulation within cells . These interactions are essential for the compound’s biochemical effects and its role in metal ion homeostasis .
Subcellular Localization
Ammonium o,o-diethyldithiophosphate exhibits specific subcellular localization patterns, primarily due to its interactions with metal ions and targeting signals . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on metal-dependent processes . Post-translational modifications and targeting signals can influence the compound’s localization, ensuring its proper function within the cell . These localization patterns are crucial for the compound’s role in regulating cellular processes and maintaining metal ion homeostasis .
Eigenschaften
IUPAC Name |
azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHTRKMBOQLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |
| Record name | Diethyl dithiophosphate ammonium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1068-22-0 | |
| Record name | Ammonium diethyldithiophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammonium O,O-diethyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)

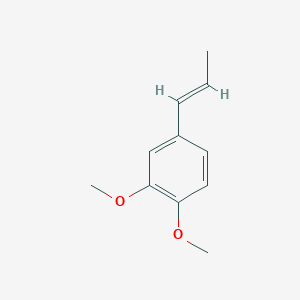
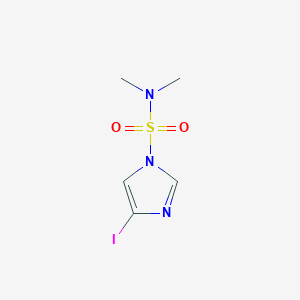
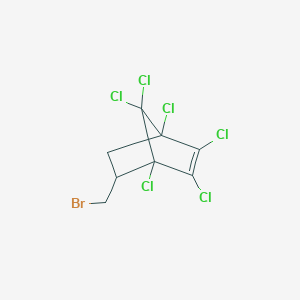



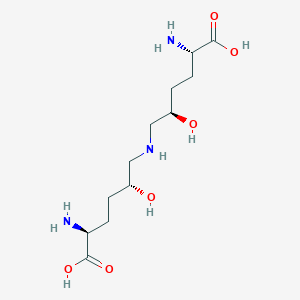

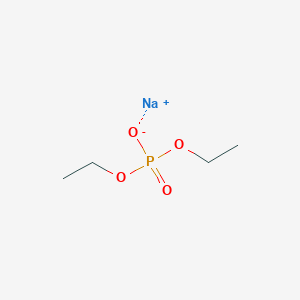

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)

